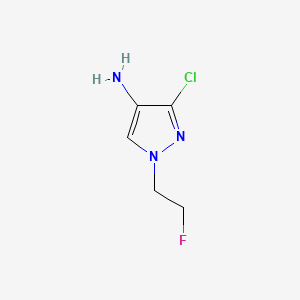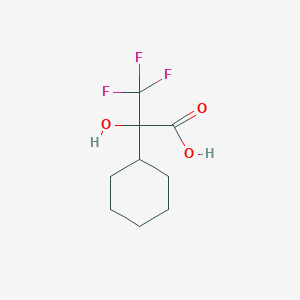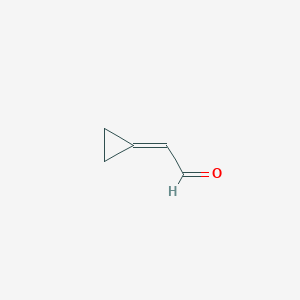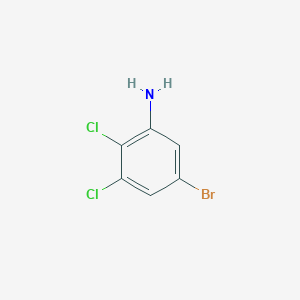
9-Phthalimidononan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(9-hydroxynonyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-(9-Hydroxynonyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The compound can also participate in substitution reactions with nucleophiles such as amines and alcohols . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
2-(9-Hydroxynonyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to inhibit cyclooxygenase (COX) enzymes . This inhibition is significant for the development of anti-inflammatory drugs . Additionally, the compound has applications in materials science, where it is used to create polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(9-hydroxynonyl)isoindoline-1,3-dione involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes . The compound inhibits the activity of these enzymes, which are involved in the production of pro-inflammatory mediators . By inhibiting COX enzymes, the compound can reduce inflammation and pain . The molecular pathways involved in this process include the inhibition of prostaglandin synthesis, which is a key step in the inflammatory response .
Comparison with Similar Compounds
2-(9-Hydroxynonyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 1-acenaphthenol and 7-acetamido-4-hydroxy-naphthalene-2-sulfonic acid . These compounds share a similar core structure but differ in their functional groups and substituents . The uniqueness of 2-(9-hydroxynonyl)isoindoline-1,3-dione lies in its specific hydroxynonyl side chain, which imparts distinct chemical and biological properties . This makes it a valuable compound for targeted applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(9-hydroxynonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO3/c19-13-9-5-3-1-2-4-8-12-18-16(20)14-10-6-7-11-15(14)17(18)21/h6-7,10-11,19H,1-5,8-9,12-13H2 |
InChI Key |
KKXJIZPTIDPFRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)


![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)



![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)


![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
